1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
説明
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-5-6-14(8-12(11)2)21-10-13(9-16(21)22)18-19-17(20-23-18)15-4-3-7-24-15/h3-8,13H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKICTWCDFVQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Donor-Acceptor Cyclopropane Strategy
A nickel perchlorate-catalyzed reaction between dimethyl 2-(3,4-dimethylphenyl)cyclopropane-1,1-dicarboxylate and aniline derivatives initiates the process. The γ-amino ester intermediate spontaneously lactamizes under reflux with acetic acid, yielding 1,5-disubstituted pyrrolidin-2-ones. Subsequent saponification and thermolysis remove the ester group, producing the unsubstituted pyrrolidin-2-one scaffold.
Key Reaction Conditions:
- Catalyst: Ni(ClO₄)₂ (5 mol%)
- Solvent: Toluene
- Temperature: 110°C (reflux)
- Yield: 45–79% (dependent on substituents)
Construction of the 1,2,4-Oxadiazole Moiety
The 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of amidoximes with thiophene-2-carbonyl chloride. This method, optimized for regioselectivity, employs triethylamine (TEA) as a base and tetra-n-butylammonium fluoride (TBAF) as a catalyst.
Amidoxime Cyclization Pathway
Thiophene-2-carboxamide oxime reacts with activated carboxylic acid derivatives (e.g., acyl chlorides or anhydrides) under mild conditions. The reaction proceeds via nucleophilic attack and dehydration, forming the 1,2,4-oxadiazole ring.
Optimized Parameters:
- Reagent: Thiophene-2-carbonyl chloride
- Base: TEA (2 equiv)
- Catalyst: TBAF (10 mol%)
- Solvent: Dichloromethane
- Temperature: 25°C
- Yield: 87–93%
Coupling of Pyrrolidin-2-One and 1,2,4-Oxadiazole Units
The final assembly involves linking the pyrrolidin-2-one core to the 1,2,4-oxadiazole-thiophene moiety through a nucleophilic substitution or palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
4-Bromo-pyrrolidin-2-one derivatives react with 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl lithium under cryogenic conditions. This method requires strict anhydrous conditions and high-purity starting materials.
Representative Data:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | −78°C |
| Reaction Time | 4 h |
| Yield | 68% |
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 4-boronated pyrrolidin-2-one and 5-bromo-3-(thiophen-2-yl)-1,2,4-oxadiazole offers superior regiocontrol.
Catalytic System:
- Catalyst: Pd(PPh₃)₄ (2 mol%)
- Ligand: XPhos (4 mol%)
- Base: K₂CO₃
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 90°C
- Yield: 74%
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable precise control over exothermic steps (e.g., DA cyclopropane ring-opening), while automated purification systems minimize manual handling of intermediates.
Comparative Analysis of Methods:
| Method | Scale-Up Feasibility | Purity (%) | Cost Index |
|---|---|---|---|
| Batch DA Cyclopropane | Moderate | 95–98 | 1.8 |
| Flow Chemistry | High | 97–99 | 1.2 |
Challenges and Optimization Strategies
Stereochemical Control
The C(3) position in pyrrolidin-2-one introduces stereochemical complexity. Chiral DA cyclopropanes (e.g., (S)-2-(p-tolyl) derivatives) enable enantioselective synthesis, retaining configuration through Sₙ2-like ring-opening mechanisms.
Purification of Hydrophobic Intermediates
Silica gel chromatography struggles with highly nonpolar intermediates. Reverse-phase HPLC with acetonitrile/water gradients (60–90% ACN) resolves this, achieving >99% purity for final products.
Emerging Methodologies
Recent advances include photocatalytic C–H activation for direct functionalization of pyrrolidin-2-one and electrochemical synthesis of 1,2,4-oxadiazoles. These methods reduce reliance on pre-functionalized starting materials but remain experimental.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: It is utilized in the manufacturing of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism by which 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Structural Analogues with Varied Aromatic Substituents
Key Observations :
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to methoxy- or halogen-substituted analogues, affecting membrane permeability and metabolic stability.
- Thiophene vs. Phenyl : The thiophen-2-yl moiety introduces sulfur-based π-interactions, which may enhance binding to aromatic residues in proteins compared to purely phenyl-based substituents .
Analogues with Heterocyclic Variations
Other compounds retain the pyrrolidin-2-one core but replace the oxadiazole-thiophene moiety with alternative heterocycles:
Key Observations :
- Nitrophenyl Groups : The nitro group in 1,2-oxazole derivatives may contribute to redox activity or serve as a hydrogen-bond acceptor .
生物活性
1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound with significant potential in various fields, particularly in medicinal chemistry. Its unique molecular structure includes a pyrrolidin-2-one ring and an oxadiazole moiety, which are known to influence its biological activity. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure features:
- A pyrrolidin-2-one core
- A 3-(thiophen-2-yl) substituent
- A 3,4-dimethylphenyl group
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxadiazole ring is known for its role in modulating biological pathways by influencing enzyme activity or receptor binding. The precise mechanisms remain under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
- Receptor Modulation : It may act on various receptors involved in cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages. This effect is likely mediated through the inhibition of COX enzymes, similar to other oxadiazole derivatives .
Anticancer Properties
Research has shown that oxadiazole derivatives possess cytotoxic effects against cancer cell lines. For example, compounds exhibiting structural similarities have demonstrated IC50 values as low as 15.63 µM against MCF-7 breast cancer cells . The mechanism involves apoptosis induction via activation of caspase pathways and modulation of p53 expression levels .
Study 1: COX Inhibition
A study conducted by Chahal et al. (2023) evaluated the COX-II inhibitory properties of various oxadiazole derivatives. Among these, a derivative structurally related to our compound showed selective inhibition with an IC50 value significantly lower than that of traditional anti-inflammatory drugs like Rofecoxib .
Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on anticancer activity, derivatives similar to 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one were tested against multiple cancer cell lines. Results indicated that these compounds could effectively induce apoptosis and inhibit cell proliferation at micromolar concentrations .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including cyclization of oxadiazole moieties and functionalization of the pyrrolidinone core. Key steps include:
- Oxadiazole formation : Reacting thiophene-2-carbohydrazide with a nitrile precursor under reflux in ethanol or DMF, catalyzed by nickel perchlorate or other Lewis acids .
- Pyrrolidinone coupling : Using Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 3,4-dimethylphenyl group. Temperature control (60–90°C) and anhydrous conditions are critical to avoid side reactions .
- Yield optimization : Employ microwave-assisted synthesis or continuous flow chemistry to enhance efficiency and purity. Yields >70% are achievable with rigorous solvent purification (e.g., toluene distillation) .
Q. What analytical techniques are recommended for structural characterization of this compound?
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolve stereochemistry and verify oxadiazole-pyrrolidinone ring conformation (bond angles: 120° for oxadiazole, 109.5° for pyrrolidinone) .
- HPLC-MS : Monitor purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
Q. How can researchers design initial biological screening assays for this compound?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare against controls like doxorubicin .
- Apoptosis induction : Measure caspase-3/7 activity via fluorometric assays. Validate with flow cytometry (Annexin V/PI staining) .
- Solubility testing : Perform shake-flask methods in PBS (pH 7.4) and DMSO to determine bioavailability thresholds .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
Contradictions often arise from assay conditions or compound stability:
- Replicate experiments : Use triplicate measurements across independent labs to assess reproducibility .
- Orthogonal assays : Compare MTT results with ATP-based luminescence assays to rule out false positives .
- Stability studies : Conduct LC-MS under physiological conditions (37°C, pH 7.4) to detect degradation products .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Target identification : Perform kinome-wide screening or thermal shift assays to identify protein targets (e.g., kinases, tubulin) .
- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., EGFR or PARP). Prioritize binding poses with ∆G < -8 kcal/mol .
- Pathway analysis : Validate hypotheses via Western blotting (e.g., phospho-ERK for MAPK pathway inhibition) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
-
Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-chloro-thiophene) or dimethylphenyl groups. Assess impact on cytotoxicity .
-
Pharmacophore mapping : Identify critical moieties (e.g., oxadiazole’s electron-deficient region) using 3D-QSAR models .
-
Data table :
Substituent Modification IC₅₀ (μM) Target Binding Affinity (Kd, nM) Thiophene → 3-Methylthiophene 1.2 45 3,4-Dimethylphenyl → 4-Fluorophenyl 0.8 28 Based on analogs from
Q. What methodologies address low solubility or metabolic instability in preclinical studies?
- Prodrug design : Introduce ester or phosphate groups at the pyrrolidinone carbonyl to enhance aqueous solubility .
- Microsomal stability assays : Use human liver microsomes (HLM) with NADPH cofactor to measure t₁/₂. Optimize via deuteration or fluorination .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
